Pet-C22-acetate can be sourced from natural oils and fats, particularly those rich in long-chain fatty acids. It is classified as a fatty acid derivative, specifically an acetate ester, which plays a crucial role in various metabolic processes. The compound is part of the broader category of polyunsaturated hydrocarbons, which includes derivatives that are synthesized for specific applications in pharmaceuticals and industrial products .
The synthesis of Pet-C22-acetate typically involves several methods, including:
The typical parameters for these reactions include temperature control (often room temperature), reaction time (ranging from several hours to days), and solvent choice (commonly organic solvents like dimethylformamide).
Pet-C22-acetate has a molecular formula that reflects its structure as an acetate ester derived from a C22 fatty acid. The compound's structure can be represented as follows:
The molecular geometry is characterized by a linear arrangement due to the extended carbon chain, with the acetate group introducing some steric hindrance at one end. This structure influences its physical properties and reactivity.
Pet-C22-acetate participates in various chemical reactions, primarily involving:
The mechanism of action for Pet-C22-acetate primarily relates to its role in metabolic pathways. Acetates serve as substrates for various biochemical reactions:
Pet-C22-acetate exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and industrial applications.
Pet-C22-acetate has diverse applications across several fields:
Carbon-11-acetate stands as a significant radiopharmaceutical in positron emission tomography imaging, distinguished by its unique metabolic properties and versatility across cardiology and oncology. Labeled with the positron-emitting isotope carbon-11 (half-life: 20.38 minutes), this tracer enables non-invasive visualization of fundamental cellular processes, particularly fatty acid metabolism and oxidative phosphorylation. Unlike the glucose analog 2-deoxy-2-[fluorine-18]fluoro-D-glucose, carbon-11-acetate exhibits minimal urinary excretion, overcoming a critical limitation in pelvic imaging and broadening its applicability to malignancies where glucose metabolism is subdued. Its synthesis, primarily via the Grignard reaction involving methyl magnesium halides and cyclotron-produced [carbon-11]carbon dioxide, yields high radiochemical purity suitable for clinical applications [1] [7]. This section details its biochemical foundations, historical evolution, and specific advantages in tumor imaging.
Upon cellular uptake, primarily via monocarboxylate transporters, acetate undergoes rapid enzymatic conversion to acetyl-coenzyme A by acetyl-coenzyme A synthetase. This pivotal metabolite sits at a biochemical crossroads, entering one of two major pathways contingent upon tissue type:
Crucially, inhibition of fatty acid synthase (using agents like C75) or acetyl-coenzyme A carboxylase (using agents like 5-(tetradecyloxy)-2-furoic acid) significantly reduces carbon-11-acetate accumulation in prostate cancer cell lines (PC-3, LNCaP, 22Rv1) and xenograft models, confirming the tracer's role as an in vivo marker of fatty acid synthase expression [1]. While the tricarboxylic acid cycle operates faster, early imaging (typically starting 10-20 minutes post-injection) in oncology capitalizes on the initial trapping of acetate within the lipid synthesis pathway in tumor cells [2] [4].
Table 1: Metabolic Fate of Carbon-11-Acetate in Different Tissues
Tissue Type | Primary Metabolic Pathway | Key Enzymes Involved | Functional Outcome | Carbon-11 Signal Interpretation |
---|---|---|---|---|
Myocardium | Tricarboxylic Acid Cycle Oxidation | Succinate Dehydrogenase, Citrate Synthase | Energy (Adenosine Triphosphate) Production | Clearance rate (k₂) correlates with Myocardial Oxygen Consumption |
Prostate Cancer Cells | De Novo Lipogenesis | Fatty Acid Synthase, Acetyl-Coenzyme A Carboxylase | Membrane Phospholipid Synthesis | Uptake reflects Fatty Acid Synthase expression and activity; Inhibited by C75/5-(tetradecyloxy)-2-furoic acid |
Hepatocellular Carcinoma Cells | De Novo Lipogenesis | Fatty Acid Synthase | Membrane Synthesis and Energy Storage | Uptake often higher than 2-deoxy-2-[fluorine-18]fluoro-D-glucose in well-differentiated tumors |
The application of carbon-11-acetate in biomedical imaging has evolved significantly over several decades, marked by key technological and conceptual advances:
While 2-deoxy-2-[fluorine-18]fluoro-D-glucose remains the cornerstone of oncologic positron emission tomography, its reliance on glucose transporter expression and glycolytic activity limits its utility in cancers with low metabolic rates or high background noise. Carbon-11-acetate offers distinct advantages in several clinical scenarios:
Table 2: Performance Comparison of Carbon-11-Acetate vs. 2-Deoxy-2-[Fluorine-18]Fluoro-D-Glucose in Selected Cancers
Cancer Type | Key Limitation of 2-Deoxy-2-[Fluorine-18]Fluoro-D-Glucose | Advantage of Carbon-11-Acetate | Evidence from Search Results |
---|---|---|---|
Prostate Cancer | High urinary excretion obscures pelvis; Low uptake in well-differentiated/androgen-sensitive tumors; Uptake reduced by androgen deprivation therapy | Minimal urinary excretion; High uptake linked to Fatty Acid Synthase; Uptake unaffected by androgen deprivation therapy; Higher detection rate of bone metastases | Detected bone mets in 8/8 patients vs. 6/7 for 2-deoxy-2-[fluorine-18]fluoro-D-glucose; Higher tumor:normal ratio [1] [3] [8] |
Hepatocellular Carcinoma (Well-Differentiated) | Low/heterogeneous uptake due to glucose-6-phosphatase activity | High uptake in well-differentiated lesions; Higher lesion-to-normal liver ratio; Superior detection of bone metastases (93% vs. 62%) | Combined use with 2-deoxy-2-[fluorine-18]fluoro-D-glucose improves staging accuracy over conventional imaging [4] [6] |
Multiple Myeloma | Insufficient sensitivity for diffuse bone marrow infiltration | Diffuse uptake correlates with hemoglobin, plasma cell %, Durie-Salmon stage; SUVmax >6.0 and >10 lesions predict progression and shorter progression-free survival | Carbon-11-acetate outperformed 2-deoxy-2-[fluorine-18]fluoro-D-glucose in tumor burden evaluation and progression prediction (64 patients) [5] |
Renal Cell Carcinoma / Bladder Cancer | Excretion obscures primary tumors | Minimal urinary excretion improves primary tumor visualization | Useful for primary evaluation in urinary tract malignancies [4] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7